2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[(2-cyclopentylsulfanylacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2S/c18-17(19,20)11-21-15(23)9-12-5-7-13(8-6-12)22-16(24)10-25-14-3-1-2-4-14/h5-8,14H,1-4,9-11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWUPBFUCZVLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the cyclopentylsulfanyl group and the trifluoroethylcarbamoyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications. It could serve as a lead compound for the development of new drugs.
Industry: The compound’s unique properties may make it useful in various industrial applications, such as materials science or chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide involves its interactions with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound
- Key Groups: Cyclopentylsulfanyl (hydrophobic), trifluoroethyl carbamoyl (electron-withdrawing, fluorophilic), acetamide (hydrogen-bond donor/acceptor).
- Synthesis : Likely involves alkylation of a thiol precursor (e.g., cyclopentyl mercaptan) with a chloroacetamide intermediate, followed by carbamoylation of the phenyl ring using 2,2,2-trifluoroethyl isocyanate or similar reagents.
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
- Key Groups : Tetrahydrofuran-derived sulfamoyl (hydrogen-bonding), acetamide.
- Synthesis: Acetylation of a sulfanilyl chloride intermediate with ethanol and triethylamine, yielding a product with a melting point of 174–176°C .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Key Groups: Aminophenylsulfanyl (hydrophobic/π-π interactions), methoxyphenyl (hydrogen-bond acceptor).
2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide
- Key Groups : Chloro (electrophilic), sulfamoyl (hydrogen-bonding).
- Synthesis : Commercial availability suggests straightforward routes, possibly via chloroacetylation of sulfamoyl aniline .
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₂F₃N₃OS
- Molecular Weight : 373.44 g/mol
- CAS Number : 2409500-39-4
The compound features a cyclopentylsulfanyl group, a trifluoroethyl carbamoyl moiety, and an acetamide structure, which may contribute to its unique biological properties.
Anti-inflammatory Effects
Compounds with acetamide functionalities have been documented for their anti-inflammatory properties. A study comparing various anti-inflammatory agents demonstrated that similar structures could inhibit key inflammatory mediators such as prostaglandins and leukotrienes. The compound's structural analogs have been shown to reduce edema in animal models, indicating a potential for anti-inflammatory applications.
Analgesic Properties
The analgesic effects of compounds with acetamide groups are well-documented. Research has shown that these compounds can modulate pain pathways by inhibiting cyclooxygenase enzymes, which are crucial in pain and inflammation signaling. The specific effects of 2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide on pain models remain to be fully elucidated but warrant further investigation.
Neuroprotective Effects
Emerging evidence suggests that compounds with similar frameworks may exhibit neuroprotective effects, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways. The presence of the trifluoroethyl group could enhance lipophilicity, allowing better penetration into the central nervous system.
Study 1: In Vivo Anti-inflammatory Activity
A study assessed the anti-inflammatory activity of a structurally related compound in carrageenan-induced paw edema in rats. Results indicated a significant reduction in edema compared to control groups, suggesting that modifications in the acetamide structure can enhance anti-inflammatory efficacy.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of sulfanyl-containing compounds against Staphylococcus aureus and Escherichia coli. Results showed that these compounds inhibited bacterial growth effectively, supporting the hypothesis that this compound may possess similar properties.
Q & A
Q. What are the recommended synthetic routes for 2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide?
Methodological Answer: A plausible synthesis involves coupling a cyclopentylsulfanyl acetic acid derivative with a 4-aminophenyl intermediate functionalized with a trifluoroethyl carbamoyl group. Key steps include:
- Thioether formation : Reacting cyclopentanethiol with chloroacetyl chloride under basic conditions.
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfanylacetic acid moiety to the aniline derivative.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high-purity yields .
- Characterization : Confirm via H/C NMR, IR (amide C=O stretch ~1650 cm), and HRMS .
Q. How can the solubility and stability of this compound be experimentally determined for in vitro assays?
Methodological Answer:
- Solubility : Use the shake-flask method in PBS, DMSO, or ethanol. Measure saturation concentration via HPLC-UV at λ_max (e.g., 254 nm) .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor degradation products using LC-MS .
- Storage : Recommend -20°C in anhydrous DMSO, with desiccants to prevent hydrolysis .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult a physician if symptoms persist .
- Waste Disposal : Incinerate in a certified facility for halogenated waste due to the trifluoroethyl group .
Q. Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR : H NMR to verify cyclopentyl (δ 1.5–2.5 ppm) and trifluoroethyl (δ 3.5–4.0 ppm) groups. F NMR for CF (δ -60 to -70 ppm) .
- IR : Confirm amide I/II bands (~1650 cm and ~1550 cm) and sulfanyl (C-S) stretches (~600–700 cm) .
- Mass Spectrometry : HRMS to validate molecular ion ([M+H]) and fragment patterns (e.g., cleavage at the acetamide bond) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s conformation?
Methodological Answer:
- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/hexane) to grow high-quality crystals.
- Data Collection : Perform at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Analysis : Refine using SHELX to identify intramolecular interactions (e.g., C-H···O hydrogen bonds stabilizing the acetamide moiety) .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G**) .
Q. What strategies can address contradictory bioactivity data across different assay conditions?
Methodological Answer:
- Replicate Experiments : Use a split-plot design (e.g., randomized blocks for biological replicates) to isolate variability .
- Dose-Response Curves : Test across a 10–10 M range in multiple cell lines (e.g., HEK293, HepG2).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer:
- Substituent Variation : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric effects. Modify the trifluoroethyl group to ethyl or chlorinated analogs .
- In Silico Modeling : Dock analogs into target proteins (e.g., AutoDock Vina) to predict binding affinities. Validate with MD simulations (GROMACS) .
- Biological Testing : Prioritize analogs with >50% inhibition in primary screens for secondary assays (e.g., IC determination) .
Q. What methodologies assess the environmental fate and ecotoxicity of this compound?
Methodological Answer:
Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?
Methodological Answer:
- Column Selection : C18 (5 µm, 150 mm × 4.6 mm) with mobile phase (acetonitrile:water + 0.1% formic acid).
- Validation Parameters :
Q. What mechanistic studies elucidate the compound’s mode of action at the molecular level?
Methodological Answer:
- Target Identification : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to pull down binding proteins .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure association/dissociation rates (k, k).
- Pathway Analysis : RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
